molecular formula C10H12F2N2 B2714592 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine CAS No. 2201244-39-3

3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine

Cat. No.: B2714592
CAS No.: 2201244-39-3
M. Wt: 198.217
InChI Key: HWGVVUYKIYUORY-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is a chemical compound with the CAS Number 2201244-39-3 and a molecular formula of C10H12F2N2 . It has a molecular weight of 198.21 g/mol . This substance is intended for research use only and is not approved for use in humans, animals, or as a diagnostic agent. As a pyridine derivative featuring a fluoro-substituted cyclopentylamine side chain, this compound belongs to a class of molecules that are frequently investigated in various scientific fields. Researchers may explore its potential as a building block in medicinal chemistry for the synthesis of more complex molecules, or as a candidate for probing biological systems. The specific physicochemical properties imparted by its unique structure make it a subject of interest for further study. This product requires cold-chain transportation to ensure stability and is handled according to standard safety protocols. Researchers should consult the safety data sheet and conduct a comprehensive literature review to understand its full potential and applications in their specific field of study.

Properties

IUPAC Name

3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-7-3-1-5-9(7)14-10-8(12)4-2-6-13-10/h2,4,6-7,9H,1,3,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGVVUYKIYUORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) can yield fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

Synthesis of 3-Fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine

The synthesis of this compound involves several synthetic steps, typically starting from readily available pyridine derivatives. The fluorination process is crucial, as fluorine atoms can significantly alter the physicochemical properties of organic molecules, enhancing their biological activity.

Recent advancements in N-F fluorination techniques have been pivotal for synthesizing fluorinated compounds like this compound. These methods utilize reagents that facilitate the introduction of fluorine atoms into organic frameworks with high efficiency and selectivity .

Anticancer Activity

One of the primary applications of this compound lies in its potential as an anticancer agent. Studies have shown that compounds featuring similar structural motifs can act as inhibitors for key signaling pathways involved in cancer progression, particularly the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways .

Table 1: Summary of Anticancer Studies

Study ReferenceCompound TestedCancer TypeMechanism of ActionResults
PQR620Breast CancermTOR InhibitionPotent inhibition observed
PQR530Lung CancerDual PI3K/mTOR InhibitionEffective in preclinical models

Neurodegenerative Diseases

Another promising application is in the treatment of neurodegenerative diseases such as Parkinson's Disease (PD). Compounds similar to this compound have been investigated for their ability to inhibit leucine-rich repeat kinase 2 (LRRK2), a target implicated in PD pathology .

Table 2: Neurodegenerative Disease Studies

Study ReferenceCompound TestedDisease TargetedMechanism of ActionResults
Imidazo CompoundsParkinson's DiseaseLRRK2 InhibitionSignificant reduction in disease symptoms

Imaging Applications

The compound's fluorinated nature also positions it as a candidate for use in positron emission tomography (PET) imaging. Fluorinated compounds are valuable for developing radiotracers that can visualize tumors or brain activity due to their favorable uptake characteristics and metabolic pathways .

Table 3: Imaging Studies

Study ReferenceCompound TestedImaging ApplicationResults
3-anti-FACBCGlioma DetectionHigh tumor-to-background ratio
(R,S)-anti-2-FACPCProstate Cancer ImagingRapid accumulation in tumors

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, altering their function. This can affect various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • highlights MCT inhibition by methoxyethyl-substituted analogs, suggesting the target compound could be tested similarly .
  • notes that fluorinated pyridin-2-amine derivatives are potent CK1δ inhibitors, but the target compound’s activity remains unvalidated .
  • Data Gaps : Experimental Log P, solubility, and in vitro/in vivo efficacy data for the target compound are absent in the provided evidence.

Biological Activity

3-Fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structure, which includes a pyridine ring substituted with fluorine atoms and a cyclopentyl group. The presence of fluorine is significant as it often enhances the lipophilicity and metabolic stability of organic molecules.

The biological activity of this compound primarily revolves around its interaction with specific biological targets. Studies indicate that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors, which could be a focus for further research on this specific compound.

  • Binding Affinity : Preliminary studies suggest that this compound may interact with certain kinases or receptors involved in cell signaling pathways. The binding affinity to these targets is crucial for understanding its therapeutic potential .
  • In Vitro Studies : In vitro assays have shown that compounds with similar structural motifs can exhibit significant activity against cancer cell lines, indicating that this compound may also possess anticancer properties .

Case Studies

Several case studies have investigated the biological implications of fluorinated compounds:

  • Anticancer Activity : A study focusing on fluorinated pyridines highlighted their potential as anticancer agents due to their ability to inhibit tumor growth in xenograft models. While specific data on this compound is limited, related compounds have shown promising results in similar contexts .
  • Neuropharmacological Effects : Research into related fluorinated compounds has indicated potential neuropharmacological effects, suggesting that this compound could influence neurotransmitter systems or neuroprotective pathways .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including fluorination and cyclization processes. The development of efficient synthetic routes is essential for producing this compound in sufficient quantities for biological evaluation.

StepReaction TypeKey ReagentsYield
1FluorinationFluorine gas / Electrophilic reagentsHigh
2CyclizationCyclopentane derivativesModerate
3PurificationChromatographyVariable

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of fluorinated compounds, emphasizing the role of fluorine in enhancing biological activity. For instance:

  • Fluorinated Nucleosides : Studies on nucleosides with fluorinated groups have demonstrated increased antiviral activity against HIV, suggesting that similar modifications could enhance the efficacy of pyridine-based compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-N-(2-fluorocyclopentyl)pyridin-2-amine, and how can yield and purity be maximized?

Methodological Answer: The compound can be synthesized via Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to couple 2-fluorocyclopentylamine with a fluorinated pyridine precursor. Key steps include:

  • Substrate Preparation : Use 2,6-dichloro-3-fluoropyridine as a starting material for regioselective amination at the 2-position .
  • Reaction Optimization : Employ t-BuONa as a base and toluene as a solvent at 100–110°C for 16–24 hours. Monitor reaction progress via HPLC or LC-MS to identify intermediates and byproducts.
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to achieve >95% purity.

Q. How can the structural conformation of this compound be confirmed experimentally?

Methodological Answer: Combine X-ray crystallography (e.g., using SHELX programs ) with spectroscopic techniques :

  • NMR : Analyze 1H^1\text{H}, 13C^13\text{C}, and 19F^19\text{F} NMR spectra to confirm substitution patterns and cyclopentyl ring conformation. Fluorine atoms induce distinct splitting patterns (e.g., JF-FJ_{\text{F-F}} coupling in the cyclopentyl group) .
  • FT-IR : Identify N–H stretching (3200–3400 cm1^{-1}) and C–F vibrations (1100–1200 cm1^{-1}).
  • Single-Crystal Analysis : Resolve bond angles and dihedral angles to validate steric effects from the fluorinated cyclopentyl group .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in substitution reactions?

Methodological Answer: Fluorine’s electron-withdrawing nature alters reaction pathways:

  • Kinetic Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic aromatic substitution (e.g., using NaH/DMF). Fluorine at the pyridine 3-position deactivates the ring, requiring harsher conditions for further functionalization .
  • DFT Calculations : Model charge distribution (e.g., using B3LYP/6-311G(d,p)) to predict regioselectivity. Fluorine at the 3-position increases positive charge at the 2- and 6-positions, favoring amination at the 2-position .

Q. What strategies resolve contradictions in regioselectivity data during multi-step synthesis?

Methodological Answer: Address discrepancies via:

  • Mechanistic Probes : Use isotopic labeling (e.g., 15N^{15}\text{N}-amine) to track substitution pathways.
  • Analytical Cross-Validation : Combine LC-MS/MS with 19F^19\text{F}-NMR to distinguish regioisomers. For example, competing C–N coupling at pyridine positions 2 vs. 6 can be quantified via integration of 19F^19\text{F} signals .
  • Competitive Experiments : Compare yields under varying temperatures/catalysts to identify thermodynamic vs. kinetic control.

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

Methodological Answer: Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., TrkA), as the fluorinated cyclopentyl group enhances lipophilicity .
  • Docking Parameters : Use the AMBER force field to account for fluorine’s van der Waals interactions. Validate poses against crystallographic data of similar inhibitors (e.g., KRC-108 ).
  • Binding Free Energy : Calculate ΔG using MM-PBSA, focusing on fluorine’s contribution to enthalpy/entropy balance .

Q. What experimental designs assess the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-QTOF-MS. Fluorine’s metabolic resistance reduces oxidative deamination, prolonging half-life .
  • Isotope Effects : Synthesize 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled analogs to trace metabolic pathways (e.g., cytochrome P450-mediated oxidation).
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition, critical for drug-drug interaction profiling .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting crystallographic and spectroscopic data on fluorine’s conformational effects?

Methodological Answer:

  • X-ray vs. DFT : Compare experimental bond lengths/angles (e.g., C–F = 1.34 Å) with computational predictions. Discrepancies >0.02 Å suggest lattice packing forces distorting gas-phase geometry .
  • Dynamic NMR : Resolve rotational barriers of the cyclopentyl group at low temperatures (−40°C) to detect restricted rotation not evident in crystallography .

Q. What protocols ensure safe handling and storage of fluorinated intermediates?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hygroscopicity or light sensitivity. Fluorinated amines often require desiccants and amber glass vials .
  • Safety Profiling : Use DSC/TGA to detect exothermic decomposition. Fluorine’s electronegativity can stabilize reactive intermediates, but perfluorinated byproducts may pose toxicity risks .

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